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molecular formula C10H16O3 B8619748 8-Methyl-1,4-dioxa-spiro[4,5]decane-8-carbaldehyde

8-Methyl-1,4-dioxa-spiro[4,5]decane-8-carbaldehyde

Cat. No. B8619748
M. Wt: 184.23 g/mol
InChI Key: JLGMIOZJSZSLDW-UHFFFAOYSA-N
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Patent
US09000188B2

Procedure details

Under a nitrogen atmosphere, solid chromium (IV) oxide (84.7 mmol, 8.47 g, 6.6 eq.) was added to a stirred solution of extra dry pyridine (171 mmol, 14.53 mL, 13.3 eq.) in dry methylene chloride (123 mL) cooled to 0° C. in an ice bath. The resulting solution was stirred at room temperature for 15 minutes. To this mixture was then added a solution of 4 (12.83 mmol, 2.28 g) in dry methylene chloride (19 mL) and the resulting mixture was stirred at room temperature for 30 minutes. The reaction mixture was then decanted into a seperatory funnel and the residue was washed with ethyl ether (40 mL and 50 mL). The washings were combined and the organic layer was washed with 5% aqueous sodium hydroxide solution (2×40 mL), 5% aqueous hydrochloric acid solution (3×40 mL), saturated aqueous sodium bicarbonate solution (3×40 mL) and brine (3×40 mL), then dried over magnesium sulfate, filtered, and concentrated in vacuo to give 5 (12.24 mmol, 2.35 g, 95%) as an amorphous solid. The product was used in the next reaction without further purification: 1H NMR (CDCl3) δ 9.47 (1H, s), 3.95 (4H, s), 2.00-1.96 (2H, m), 1.71-1.67 (2H, m), 1.61-1.53 (4H, m), 1.05 (s, 3H); 13C NMR (CDCl3) δ 205.9, 108.4, 64.4, 64.4, 45.7, 31.4, 29.9, 21.2.
Name
Quantity
2.28 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
14.53 mL
Type
reactant
Reaction Step Two
Quantity
123 mL
Type
solvent
Reaction Step Two
Name
chromium (IV) oxide
Quantity
8.47 g
Type
catalyst
Reaction Step Two
Name
Yield
95%

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[CH3:7][C:8]1([CH2:18][OH:19])[CH2:17][CH2:16][C:11]2([O:15][CH2:14][CH2:13][O:12]2)[CH2:10][CH2:9]1>C(Cl)Cl.[O-2].[Cr+4].[O-2]>[CH3:7][C:8]1([CH:18]=[O:19])[CH2:17][CH2:16][C:11]2([O:12][CH2:13][CH2:14][O:15]2)[CH2:10][CH2:9]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
2.28 g
Type
reactant
Smiles
CC1(CCC2(OCCO2)CC1)CO
Name
Quantity
19 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
14.53 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
123 mL
Type
solvent
Smiles
C(Cl)Cl
Name
chromium (IV) oxide
Quantity
8.47 g
Type
catalyst
Smiles
[O-2].[Cr+4].[O-2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then decanted into a seperatory funnel
WASH
Type
WASH
Details
the residue was washed with ethyl ether (40 mL and 50 mL)
WASH
Type
WASH
Details
the organic layer was washed with 5% aqueous sodium hydroxide solution (2×40 mL), 5% aqueous hydrochloric acid solution (3×40 mL), saturated aqueous sodium bicarbonate solution (3×40 mL) and brine (3×40 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1(CCC2(OCCO2)CC1)C=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.24 mmol
AMOUNT: MASS 2.35 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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